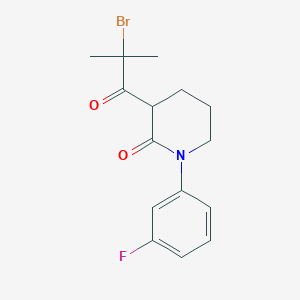amino}butanoic acid](/img/structure/B13173878.png)
3-{[(9H-fluoren-9-ylmethoxy)carbonyl](2-hydroxyethyl)amino}butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{(9H-fluoren-9-ylmethoxy)carbonylamino}butanoic acid is a derivative of serine, a proteinogenic amino acid, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amine and a tert-butyl (tBu) protecting group on the hydroxyl group. This compound plays a crucial role in solid-phase peptide synthesis (SPPS), enabling the controlled assembly of peptide chains.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-{(9H-fluoren-9-ylmethoxy)carbonylamino}butanoic acid typically involves the protection of the amino group with the Fmoc group and the hydroxyl group with the tBu group. The synthetic route can be summarized as follows:
Protection of the Amino Group: The amino group of serine is protected using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate (Na2CO3) or triethylamine (TEA).
Protection of the Hydroxyl Group: The hydroxyl group is protected using tert-butyl chloride (tBu-Cl) in the presence of a base.
Coupling Reaction: The protected serine derivative is then coupled with butanoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated peptide synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
3-{(9H-fluoren-9-ylmethoxy)carbonylamino}butanoic acid undergoes various chemical reactions, including:
Deprotection Reactions: Removal of the Fmoc and tBu protecting groups using reagents such as piperidine for Fmoc and trifluoroacetic acid (TFA) for tBu.
Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents like DCC or DIC.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common in peptide synthesis.
Common Reagents and Conditions
Deprotection: Piperidine (20% in DMF) for Fmoc removal, TFA (95% in dichloromethane) for tBu removal.
Coupling: DCC or DIC in the presence of a base such as N-methylmorpholine (NMM).
Major Products
The major products formed from these reactions are peptides with specific sequences, depending on the amino acids used in the coupling reactions.
Aplicaciones Científicas De Investigación
3-{(9H-fluoren-9-ylmethoxy)carbonylamino}butanoic acid is widely used in scientific research, particularly in the field of peptide synthesis. Its applications include:
Chemistry: Used as a building block in the synthesis of complex peptides and proteins.
Biology: Facilitates the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: Used in the development of peptide-based drugs and therapeutic agents.
Industry: Employed in the production of synthetic peptides for research and commercial purposes.
Mecanismo De Acción
The mechanism of action of 3-{(9H-fluoren-9-ylmethoxy)carbonylamino}butanoic acid involves its role as a protected amino acid derivative in peptide synthesis. The Fmoc group protects the amino group during the coupling reactions, preventing unwanted side reactions. The tBu group protects the hydroxyl group, allowing for selective deprotection and subsequent reactions. The compound facilitates the formation of peptide bonds, enabling the controlled assembly of peptide chains.
Comparación Con Compuestos Similares
Similar Compounds
- 3-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-4,4-dimethylpentanoic acid
- 3-{(9H-Fluoren-9-ylmethoxy)carbonylamino}propanoic acid
Uniqueness
3-{(9H-fluoren-9-ylmethoxy)carbonylamino}butanoic acid is unique due to its specific protecting groups and its role in solid-phase peptide synthesis. The combination of Fmoc and tBu protecting groups allows for selective deprotection and efficient peptide bond formation, making it a valuable tool in peptide synthesis.
Propiedades
Fórmula molecular |
C21H23NO5 |
|---|---|
Peso molecular |
369.4 g/mol |
Nombre IUPAC |
3-[9H-fluoren-9-ylmethoxycarbonyl(2-hydroxyethyl)amino]butanoic acid |
InChI |
InChI=1S/C21H23NO5/c1-14(12-20(24)25)22(10-11-23)21(26)27-13-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,14,19,23H,10-13H2,1H3,(H,24,25) |
Clave InChI |
NDVCKLCDVOTTPF-UHFFFAOYSA-N |
SMILES canónico |
CC(CC(=O)O)N(CCO)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


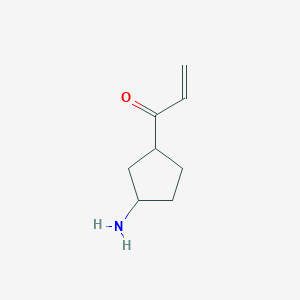
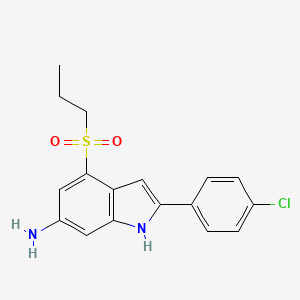
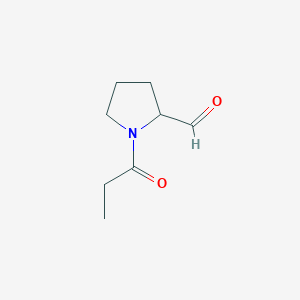
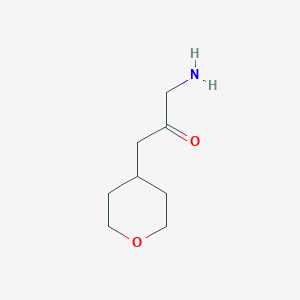

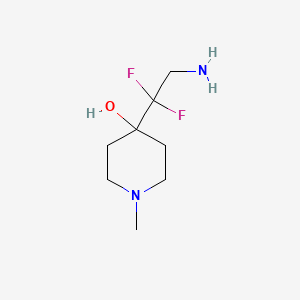
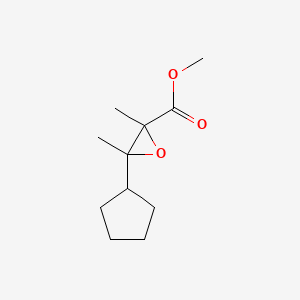
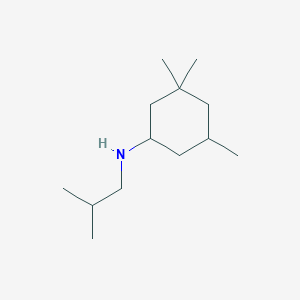
![2-{3-[(1S)-1-aminoethyl]phenyl}-1,2-thiazolidine-1,1-dione](/img/structure/B13173869.png)
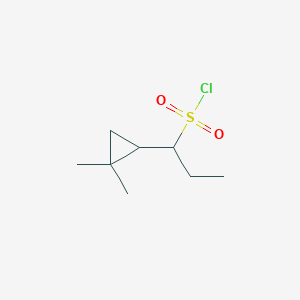
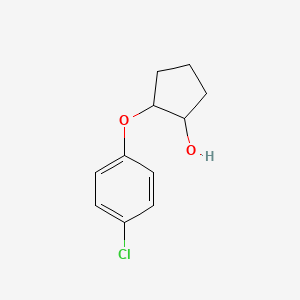
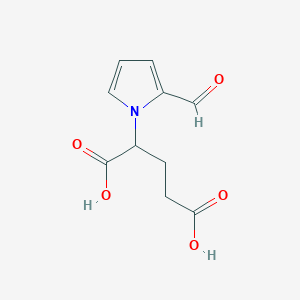
![2-[2-(2,6-Dimethylphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13173882.png)
